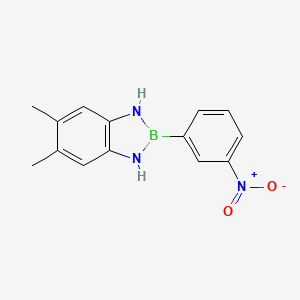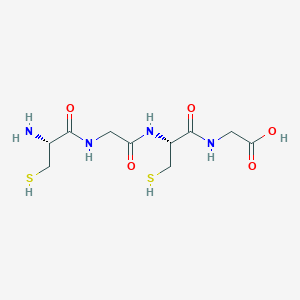
L-Cysteinylglycyl-L-cysteinylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteinylglycyl-L-cysteinylglycine is a tripeptide composed of two cysteine residues and one glycine residue. It is an intermediate metabolite in the glutathione metabolism pathway, playing a crucial role in maintaining cellular redox homeostasis and protecting cells from oxidative stress .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Cysteinylglycyl-L-cysteinylglycine can be synthesized through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses proteases to catalyze the formation of peptide bonds between amino acids, offering a more environmentally friendly and cost-effective approach .
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteinylglycyl-L-cysteinylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular oxygen can oxidize the thiol groups in cysteine residues to form disulfide bonds.
Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol can break disulfide bonds, converting them back to thiol groups.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of thioether-linked peptides.
Applications De Recherche Scientifique
L-Cysteinylglycyl-L-cysteinylglycine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions involving thiol groups.
Biology: Investigated for its role in cellular redox regulation and as a precursor in glutathione metabolism.
Medicine: Explored for its potential in antioxidant therapies and as a biomarker for oxidative stress-related diseases.
Mécanisme D'action
L-Cysteinylglycyl-L-cysteinylglycine exerts its effects primarily through its thiol groups, which can undergo reversible oxidation-reduction reactions. These reactions help maintain cellular redox balance and protect cells from oxidative damage. The compound interacts with various molecular targets, including enzymes involved in redox regulation and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glutathione (γ-L-glutamyl-L-cysteinylglycine): A tripeptide with a similar structure but includes a glutamate residue instead of an additional cysteine.
L-Cysteinylglycine: A dipeptide consisting of cysteine and glycine, lacking the second cysteine residue.
Uniqueness
L-Cysteinylglycyl-L-cysteinylglycine is unique due to its two cysteine residues, which provide additional thiol groups for redox reactions. This enhances its antioxidant capacity and makes it a valuable compound for studying redox biology and developing antioxidant therapies .
Propriétés
Numéro CAS |
64395-06-8 |
|---|---|
Formule moléculaire |
C10H18N4O5S2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
2-[[(2R)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C10H18N4O5S2/c11-5(3-20)9(18)12-1-7(15)14-6(4-21)10(19)13-2-8(16)17/h5-6,20-21H,1-4,11H2,(H,12,18)(H,13,19)(H,14,15)(H,16,17)/t5-,6-/m0/s1 |
Clé InChI |
XRNLWLSHAMWRRG-WDSKDSINSA-N |
SMILES isomérique |
C([C@@H](C(=O)NCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)N)S |
SMILES canonique |
C(C(C(=O)NCC(=O)NC(CS)C(=O)NCC(=O)O)N)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


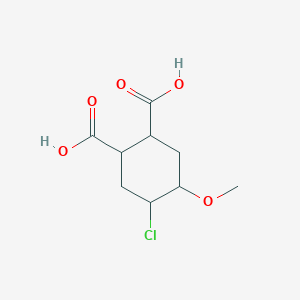
![2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene](/img/structure/B14509884.png)
![2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol](/img/structure/B14509891.png)
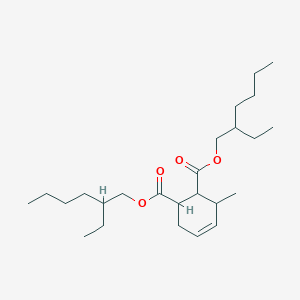
![2-[1-(Dimethylamino)butylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14509901.png)
![S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate](/img/structure/B14509908.png)


![3,3'-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one)](/img/structure/B14509920.png)

![3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid](/img/structure/B14509943.png)
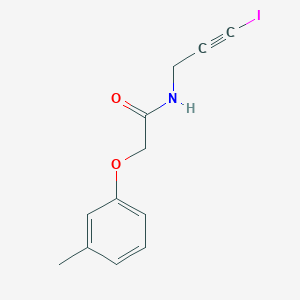
![Propyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate](/img/structure/B14509953.png)
